molecular formula C13H17BrN2 B12229224 2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole

2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole

Cat. No.: B12229224
M. Wt: 281.19 g/mol
InChI Key: GKSDGHPGWMUDJI-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole is an organic compound that features a bromopyridine moiety attached to an octahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole typically involves the coupling of 5-bromopyridine with an octahydroisoindole derivative. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole is unique due to its octahydroisoindole structure, which provides distinct chemical and biological properties compared to other bromopyridine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H17BrN2

Molecular Weight

281.19 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole

InChI

InChI=1S/C13H17BrN2/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h5-7,10-11H,1-4,8-9H2

InChI Key

GKSDGHPGWMUDJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CC2C1)C3=NC=C(C=C3)Br

Origin of Product

United States

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